Octahydronaphthalene-2,3-dione
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Overview
Description
Octahydronaphthalene-2,3-dione is a bicyclic organic compound with the molecular formula C10H14O2. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and two ketone groups are present at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydronaphthalene-2,3-dione can be synthesized through various methods. One common approach involves the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a catalyst such as palladium or nickel. Another method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use continuous flow reactors to maintain high efficiency and yield. The reaction conditions are carefully controlled to ensure complete hydrogenation and selective oxidation .
Chemical Reactions Analysis
Types of Reactions: Octahydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur at the hydrogenated ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Octahydronaphthalene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of octahydronaphthalene-2,3-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Decalin: A fully hydrogenated derivative of naphthalene without ketone groups.
Tetralin: A partially hydrogenated naphthalene with one aromatic ring and one cyclohexane ring.
1,2,3,4-Tetrahydronaphthalene-1,5-dione: A similar compound with ketone groups at different positions.
Uniqueness: Octahydronaphthalene-2,3-dione is unique due to its specific placement of ketone groups, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. Its fully hydrogenated structure also makes it more stable and less aromatic, influencing its chemical behavior .
Properties
CAS No. |
6635-50-3 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2 |
InChI Key |
XPTOEZHFSNIFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(=O)C(=O)CC2C1 |
Origin of Product |
United States |
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